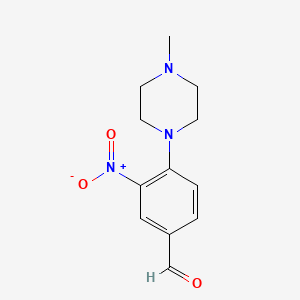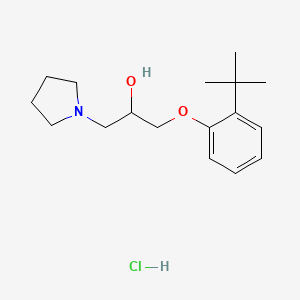![molecular formula C12H16ClN3O3 B4988322 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide, also known as CNPep, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been investigated for its potential applications in various fields, including cancer research, neuroscience, and drug delivery. In cancer research, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and melanoma. In neuroscience, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been studied for its potential to enhance memory and cognitive function. N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has also been used as a carrier molecule for drug delivery, due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. In neuroscience, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is thought to enhance memory and cognitive function by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. In addition, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been found to enhance cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is its ability to cross the blood-brain barrier, making it a promising candidate for drug delivery to the brain. However, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide's potential toxicity and limited solubility in aqueous solutions can present challenges in lab experiments.
Direcciones Futuras
Future research on N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide could focus on further elucidating its mechanism of action, as well as investigating its potential applications in drug delivery and other fields. Additionally, studies could be conducted to optimize the synthesis method for N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide, with the goal of improving its purity and solubility. Overall, the potential applications of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide in various fields make it an exciting area of research for the future.
Métodos De Síntesis
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide can be synthesized through a multistep process, starting with the reaction of 2-chloro-4-nitroaniline with ethylene glycol to form 2-(2-chloro-4-nitrophenyl) aminoethanol. This intermediate is then reacted with 2-methylpropanoyl chloride to yield N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide. The purity of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide can be further improved through recrystallization.
Propiedades
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-8(2)12(17)15-6-5-14-11-4-3-9(16(18)19)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOSXLPITCLDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)


![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)